![molecular formula C14H13Br2NO B2606336 2-[(benzylamino)methyl]-4,6-dibromophenol CAS No. 478040-88-9](/img/structure/B2606336.png)
2-[(benzylamino)methyl]-4,6-dibromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylamino)methyl]-4,6-dibromophenol is a chemical compound with the molecular formula C14H13Br2NO and a molecular weight of 371.07 g/mol . This compound is characterized by the presence of two bromine atoms, a benzylamino group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Applications De Recherche Scientifique
2-[(Benzylamino)methyl]-4,6-dibromophenol has several applications in scientific research:
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,6-dibromophenol with benzylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2-[(benzylamino)methyl]-4,6-dibromophenol may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzylamino)methyl]-4,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce debrominated phenols. Substitution reactions can lead to a variety of benzylamino derivatives .
Mécanisme D'action
The mechanism of action of 2-[(benzylamino)methyl]-4,6-dibromophenol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Amino)methyl]-4,6-dibromophenol: Similar structure but lacks the benzyl group.
2-[(Benzylamino)methyl]-4,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine.
2-[(Benzylamino)methyl]-4,6-diiodophenol: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-[(Benzylamino)methyl]-4,6-dibromophenol is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The benzylamino group also provides additional sites for interaction, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
2-[(benzylamino)methyl]-4,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,17-18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKSHONLJQRSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
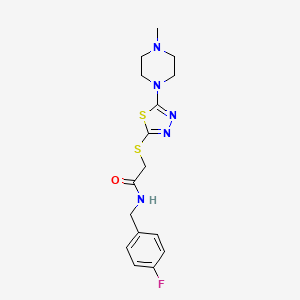
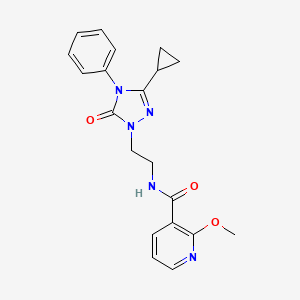

![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)
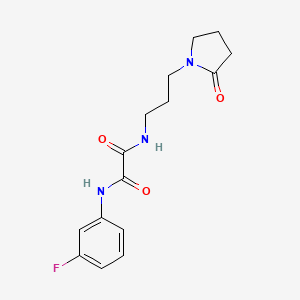
![2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2606264.png)
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)
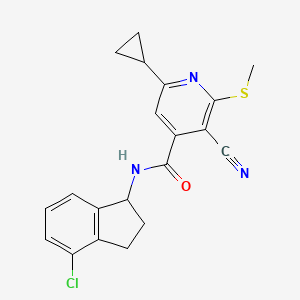
![Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B2606268.png)
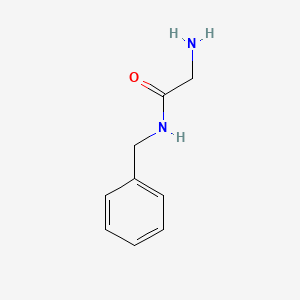

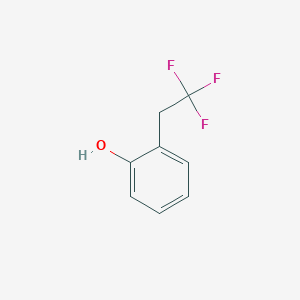
![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)
